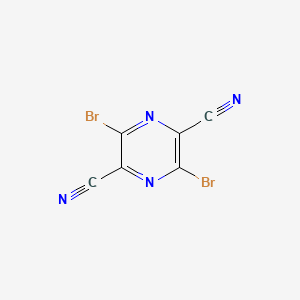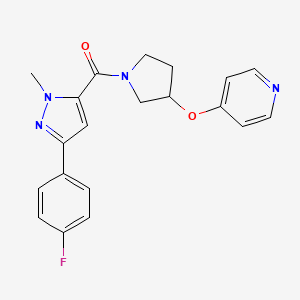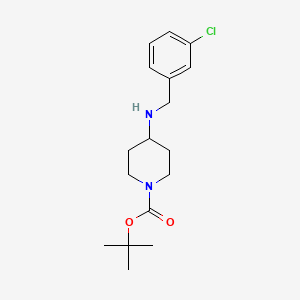
3,6-二溴吡嗪-2,5-二腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dibromopyrazine-2,5-dicarbonitrile is a chemical compound with the CAS Number: 1391026-27-9 and a molecular weight of 287.9 . It is a solid substance .
Synthesis Analysis
The synthesis of molecules similar to 3,6-Dibromopyrazine-2,5-dicarbonitrile, such as those bearing a thiophene ring directly attached to the pyrazine core, has been achieved through Suzuki–Miyaura cross-coupling reactions .Molecular Structure Analysis
The linear formula of 3,6-Dibromopyrazine-2,5-dicarbonitrile is C6Br2N4 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis
While specific chemical reactions involving 3,6-Dibromopyrazine-2,5-dicarbonitrile are not detailed in the search results, dicyanopyrazines, a related class of compounds, have been shown to be powerful photoredox catalysts . They can undergo single electron transfer (SET) either from or to the catalyst/substrate .Physical And Chemical Properties Analysis
3,6-Dibromopyrazine-2,5-dicarbonitrile is a solid substance . It should be stored sealed in dry conditions at 2-8°C .科学研究应用
有机太阳能电池
3,6-二溴吡嗪-2,5-二腈已被用作有机太阳能电池 (OSCs) 中的固体添加剂。 它已被发现可以调节分子间相互作用并改善分子堆积,这对电荷的产生、传输和收集有利 。 因此,在 PTQ10/m-BTP-PhC6 二元器件中实现了 19.67% 的功率转换效率 (PCE) .
添加剂工程
添加剂工程是提高 OSCs 的 PCE 的一种有价值的方法。但是,可以提高 OSCs 的 PCE 的有效固体添加剂分子,尤其是缺电子结构单元,仍然有限。 3,6-二溴吡嗪-2,5-二腈作为一种高度缺电子的结构单元,在该领域显示出希望 .
有机热电
开发低成本、高性能的 n 型聚合物半导体对于加速有机热电 (OTEs) 的应用至关重要。 3,6-二溴吡嗪-2,5-二腈作为一种高度缺电子的单元,对于开发 n 型聚合物半导体很重要 .
材料科学
3,6-二溴吡嗪-2,5-二腈结构简单,合成容易,已被用于材料科学研究。 它已被发现可以有效地调节分子间相互作用并改善分子堆积 .
化学合成
3,6-二溴吡嗪-2,5-二腈由于结构简单,合成容易,因此在化学合成中是一种有用的化合物 .
安全和处理
虽然不是直接应用,但重要的是要注意,3,6-二溴吡嗪-2,5-二腈被归类为危险物质。 它有特定的储存和处理要求以确保安全 .
安全和危害
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H301+H311+H331-H315-H319, indicating various hazards including toxicity if swallowed, in contact with skin, or if inhaled, as well as causing skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
It is known that the compound is used as a solid additive in organic solar cells (oscs) to enhance their power conversion efficiencies .
Mode of Action
3,6-Dibromopyrazine-2,5-dicarbonitrile, being a highly electron-deficient building block, can modulate intermolecular interactions and improve molecular packing . This is beneficial for charge generation, transport, and collection in OSCs .
Biochemical Pathways
Its role in enhancing the efficiency of oscs suggests it may influence electron transport pathways .
Result of Action
The use of 3,6-Dibromopyrazine-2,5-dicarbonitrile as a solid additive in OSCs leads to an enhancement in power conversion efficiencies . Specifically, a power conversion efficiency of 19.67% was achieved in PTQ10/m-BTP-PhC6 binary devices, ranking amongst the highest values for OSCs .
生化分析
Biochemical Properties
3,6-Dibromopyrazine-2,5-dicarbonitrile plays a significant role in biochemical reactions due to its electron-deficient nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to modulate intermolecular interactions and improve molecular packing, which is beneficial for charge generation, transport, and collection . These interactions are crucial for optimizing the performance of organic solar cells (OSCs), where 3,6-Dibromopyrazine-2,5-dicarbonitrile acts as a solid additive .
Cellular Effects
The effects of 3,6-Dibromopyrazine-2,5-dicarbonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to improve molecular packing and charge transport can significantly impact cellular processes, leading to enhanced efficiency in applications such as organic solar cells . Detailed studies on its specific effects on different cell types are still limited.
Molecular Mechanism
At the molecular level, 3,6-Dibromopyrazine-2,5-dicarbonitrile exerts its effects through binding interactions with biomolecules. It acts as an electron-deficient building block, facilitating charge generation and transport. The compound’s ability to modulate intermolecular interactions and improve molecular packing is key to its function . These properties make it a valuable additive in enhancing the performance of organic solar cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Dibromopyrazine-2,5-dicarbonitrile can change over time. The compound’s stability and degradation are important factors to consider. While specific studies on its long-term effects on cellular function are limited, its stability and effectiveness as a solid additive in organic solar cells have been demonstrated
属性
IUPAC Name |
3,6-dibromopyrazine-2,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2N4/c7-5-3(1-9)11-6(8)4(2-10)12-5 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVZWWZUTZAEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)Br)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride](/img/structure/B2421196.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2421199.png)
![2-[(2-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2421200.png)
![Tert-butyl 3-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2421201.png)
![N-[2-[[(1R,2S)-2-(4-Fluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2421203.png)
![[1,1'-Biphenyl]-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2421204.png)
![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2421207.png)

![2-chloro-N-[2-(morpholine-4-carbonyl)-1-benzofuran-3-yl]pyridine-4-carboxamide](/img/structure/B2421213.png)